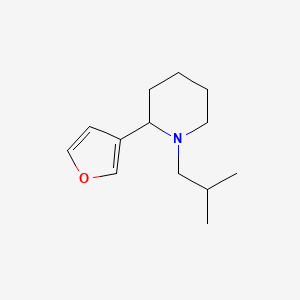

2-(Furan-3-yl)-1-isobutylpiperidine

Description

Contextual Significance within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry and materials science. mdpi.com The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals. mdpi.comijnrd.org Its saturated, sp3-hybridized carbon framework allows for complex three-dimensional structures that can effectively interact with biological targets. The inclusion of the piperidine skeleton in a molecule can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, metabolic stability, and receptor binding affinity. ijnrd.org

Similarly, the furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a significant component in numerous natural products and synthetic compounds with a wide array of biological activities. utripoli.edu.ly Furan derivatives are investigated for applications ranging from antibacterial and anti-inflammatory to anticancer agents. utripoli.edu.ly The combination of these two important heterocyclic systems into a single molecule, as seen in 2-(Furan-3-yl)-1-isobutylpiperidine, represents a compelling area of research aimed at exploring novel chemical space and potential biological functions.

Historical Perspective of Piperidine and Furan Derivatives in Academic Inquiry

The study of piperidine derivatives has a rich history, originating with the isolation of piperine (B192125) from black pepper, which features the piperidine structure. ijnrd.org This early discovery paved the way for the identification and synthesis of a vast number of piperidine-containing alkaloids and, subsequently, synthetic pharmaceuticals. Today, the piperidine ring is a cornerstone in drug design, present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. mdpi.com

The history of furan chemistry began in 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. utripoli.edu.ly Initially derived from natural sources like bran (from which the name "furan" is derived), the furan nucleus became a versatile building block in organic synthesis. utripoli.edu.ly Its utility is demonstrated by its presence in widely used drugs where it acts either as a key pharmacophore or a structural scaffold. utripoli.edu.ly The long and successful history of both piperidine and furan in medicinal chemistry provides a strong precedent for the investigation of hybrid molecules that contain both rings.

Rationale for Academic Investigation of this compound

The academic pursuit of a specific molecule like this compound is driven by several key principles in modern drug discovery and chemical research.

Bioisosteric Replacement: A primary rationale for replacing a phenyl group with a furan ring is the concept of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. nih.gov The furan ring is considered a nonclassical bioisostere of the phenyl ring. researchgate.net This substitution can modulate a molecule's properties in several advantageous ways, such as enhancing metabolic stability, improving solubility, and reducing unwanted side effects like cytochrome P450 enzyme inhibition, all while potentially maintaining or improving biological activity. nih.govrsc.org The investigation of the furan-3-yl analogue in place of a more common phenyl-2-piperidine structure is a logical step in lead optimization.

Structural Scaffolding and Pharmacological Synergy: The combination of two known pharmacologically active scaffolds, piperidine and furan, offers the potential for creating novel compounds with unique biological profiles. nih.govacs.org Research has shown that conjugating peptides with heterocyclic moieties like furan can enhance cell permeability and biological potency. nih.gov Applying this principle, the furan-piperidine combination could lead to synergistic effects or entirely new activities not observed with either heterocycle alone.

Modulation of Physicochemical and Pharmacokinetic Properties: The substituents on the core piperidine structure are critical for its function.

2-Substitution: Placing the furan ring at the 2-position of the piperidine ring is a common strategy in medicinal chemistry. This α-substitution adjacent to the nitrogen can block metabolic degradation of the piperidine ring and has a significant impact on the molecule's three-dimensional conformation, which is crucial for receptor interaction. rsc.org

N-Isobutyl Group: The N-isobutyl group attached to the piperidine nitrogen plays a crucial role in modulating the molecule's lipophilicity (fat solubility) and basicity. These factors are critical for absorption, distribution, metabolism, and excretion (ADME) properties. The size and nature of the N-substituent can fine-tune the ligand's interaction with its target, influencing affinity and selectivity. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-(furan-3-yl)-1-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C13H21NO/c1-11(2)9-14-7-4-3-5-13(14)12-6-8-15-10-12/h6,8,10-11,13H,3-5,7,9H2,1-2H3 |

InChI Key |

VLYGZCSUHAPJBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C2=COC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Furan 3 Yl 1 Isobutylpiperidine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-(furan-3-yl)-1-isobutylpiperidine, several strategic disconnections can be envisioned.

A primary disconnection is at the N-C (isobutyl) bond via a functional group interconversion (FGI). This suggests a late-stage N-alkylation of a 2-(furan-3-yl)piperidine precursor with an isobutyl halide or a reductive amination using isobutyraldehyde (B47883). This approach is advantageous as it allows for the synthesis of various N-substituted analogs from a common intermediate.

The core 2-arylpiperidine structure can be disconnected across the C2-C3 and N-C6 bonds, pointing towards a strategy involving the cyclization of an aminoalkene or aminoalkene precursor. One powerful approach is the aza-Diels-Alder reaction, a [4+2] cycloaddition, which can construct the piperidine (B6355638) ring in a single, often stereocontrolled, step. Another key disconnection is across the C2-aryl bond, suggesting a coupling reaction, such as a Negishi or Suzuki coupling, to attach the furan (B31954) ring to a pre-formed piperidine derivative. acs.orgnih.gov

Further disconnection of the piperidine ring itself can be envisioned through ring-closing metathesis (RCM) of a suitable diene precursor or by intramolecular cyclization of a linear amino-aldehyde or amino-ketone. researchgate.net For instance, a linear precursor containing the furan moiety, an amine, and a suitable leaving group could be cyclized to form the piperidine ring. A conceptual retrosynthetic pathway is outlined below:

Figure 1: Key Retrosynthetic Disconnections for this compound

This is a conceptual representation and does not depict a specific reaction.

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 2-(Furan-3-yl)piperidine + Isobutyraldehyde | 3-Bromofuran + N-Boc-2-lithiated piperidine | Furan, Piperidine, Isobutyl bromide |

| N-isobutyl-amino-aldehyde | Furan-3-boronic acid + 2-pyridone derivative | Glutaraldehyde, Isobutylamine, Furan |

Enantioselective and Diastereoselective Synthesis of this compound

Achieving control over the stereocenter at the C2 position is crucial for accessing specific enantiomers and diastereomers of the target molecule. Several powerful strategies have been developed for the asymmetric synthesis of 2-substituted piperidines. acs.orgresearchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. For the synthesis of 2-substituted piperidines, chiral auxiliaries can be attached to the nitrogen atom to control the facial selectivity of reactions at the C2 position. For example, a chiral auxiliary derived from a readily available amino alcohol can be used to form a chiral iminium ion intermediate, which then undergoes diastereoselective addition of a furan-based nucleophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-(furan-3-yl)piperidine. While effective, this method often requires additional steps for the attachment and removal of the auxiliary. acs.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a 2-(furan-3-yl)pyridinium salt, using a chiral transition metal catalyst (e.g., Iridium-based), can provide direct access to enantiomerically enriched 2-(furan-3-yl)piperidine. mdpi.com This method is highly efficient and can be performed on a large scale.

Palladium-Catalyzed Arylation: The arylation of products from an aza-Achmatowicz rearrangement with arylboronic acids, catalyzed by palladium, is a versatile method for producing 2-aryldihydropyridinones. acs.org These intermediates can then be used to synthesize highly functionalized 2-arylpiperidines. acs.org For the target molecule, this would involve using a furan-3-boronic acid.

Copper-Catalyzed Hydroamination: Intramolecular hydroamination reactions catalyzed by chiral copper complexes are effective for the synthesis of α-arylpyrrolidines and can be extended to piperidine synthesis. nih.gov This strategy could be applied to a suitably designed aminoalkene precursor bearing the furan and isobutyl moieties.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. Enzymes such as transaminases, imine reductases, and oxidases can be used to perform key stereoselective transformations under mild conditions. nih.govacs.orgrsc.org

A chemoenzymatic approach could involve the use of a transaminase to asymmetrically synthesize a chiral amine intermediate from a prochiral ketone. acs.orgrsc.org This chiral amine can then be elaborated into the target piperidine ring through chemical steps. For example, a ω-chloroketone could be converted into a chiral cyclic amine using a transaminase-triggered cyclization. acs.org Another strategy combines chemical synthesis with biocatalysis, where an amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This method has been successfully applied to the synthesis of various bioactive piperidine-containing molecules. nih.gov

Development of Novel Synthetic Routes to the Piperidine Core

Beyond traditional methods, several innovative strategies for constructing the piperidine core have emerged.

Ring Rearrangement Metathesis: A general methodology for the stereoselective synthesis of 2-substituted piperidine alkaloids has been developed using ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts. nih.gov This powerful transformation allows for the construction of complex piperidine structures with high stereocontrol.

Catalytic Annulation Reactions: Gold-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers provides a direct route to highly substituted piperidines. ajchem-a.com Similarly, palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes offers another efficient method for piperidine ring formation. mdpi.com

Synthesis from Furfural (B47365): A novel catalytic transformation has been reported for the synthesis of piperidine from the bio-based platform chemical furfural. nih.gov Using a Ru1CoNP/HAP surface single-atom alloy catalyst, furfural can be converted to piperidine in the presence of ammonia (B1221849) and hydrogen. nih.gov While this provides the basic piperidine skeleton, subsequent functionalization would be required to introduce the furan-3-yl and isobutyl groups.

Late-Stage Functionalization Strategies for Furan and Isobutyl Moieties

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach is highly valuable for rapidly generating analogs for structure-activity relationship studies.

Furan Functionalization: The furan ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. numberanalytics.com Metal-catalyzed cross-coupling reactions can also be employed to further functionalize the furan ring. More advanced methods involve the dearomatization of the furan ring, followed by cycloaddition reactions and subsequent rearomatization to achieve remote functionalization. researchgate.net For instance, η2-coordinated furan complexes can be activated to behave as 1,3-dipoles, enabling [3+2] cycloaddition reactions. acs.org Copper-catalyzed C-H functionalization has also been used to modify furan derivatives. nih.govrsc.org

Isobutyl Functionalization: The C-H bonds of the isobutyl group are generally less reactive. However, recent advances in C-H activation chemistry offer potential pathways for their functionalization. nih.gov Directed C-H functionalization, where a directing group on the piperidine nitrogen guides a metal catalyst to a specific C-H bond on the isobutyl group, is a plausible strategy. Alternatively, radical-based methods could be employed for non-directed C-H functionalization, although selectivity might be a challenge.

No Academic Literature Found for the Synthesis of this compound

Despite a comprehensive search of academic and scientific databases, no published synthetic methodologies specifically detailing the preparation of this compound or its stereoisomers were identified. Consequently, a comparative analysis of synthetic efficiency and yields for this particular compound cannot be conducted at this time.

The investigation involved targeted searches for scholarly articles, patents, and chemical literature focused on the synthesis of the specified compound. Queries included various permutations of the compound name and relevant synthetic strategies, such as "synthesis of this compound," "stereoselective synthesis of this compound," and "comparative yields of this compound synthesis."

While the search yielded a broad range of literature on general synthetic methods for related structures, such as 3-substituted furans and N-alkylated piperidines, none of the results provided a direct or specific protocol for the target molecule. General methods like reductive amination of a piperidine precursor with isobutyraldehyde or the alkylation of 2-(furan-3-yl)piperidine are theoretically plausible routes. However, the absence of any documented application of these or other methods to the synthesis of this compound in academic or patent literature makes it impossible to compile the requested data-driven analysis.

Without published research findings, including reaction schemes, yields, and efficiency metrics from academic studies, the creation of a detailed and scientifically accurate article on the "Comparative Analysis of Synthetic Efficiency and Yields" for this specific compound is not feasible. Further research and publication in the field would be required before such an analysis could be undertaken.

Table of Compounds Mentioned

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Furan 3 Yl 1 Isobutylpiperidine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be the primary technique for confirming the elemental composition of 2-(Furan-3-yl)-1-isobutylpiperidine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For the target compound with the molecular formula C₁₃H₂₁NO, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated. An electrospray ionization (ESI) source would likely be used, as it is a soft ionization technique suitable for nitrogen-containing organic molecules. nih.gov The experimentally determined mass would be compared against the theoretical mass to confirm the molecular formula.

Further structural information could be obtained via tandem mass spectrometry (MS/MS). In a hypothetical experiment, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide key insights into the molecule's structure. Plausible fragmentation pathways for piperidine (B6355638) derivatives often involve the cleavage of substituents from the ring or ring-opening mechanisms. scielo.br For this compound, characteristic fragmentation would likely include the loss of the isobutyl group, cleavage of the furan (B31954) ring, or fragmentation of the piperidine ring.

Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO |

| Ionization Mode | ESI+ |

| Theoretical Exact Mass [M+H]⁺ | 208.1701 g/mol |

| Hypothetical Measured Mass [M+H]⁺ | 208.1704 g/mol |

| Plausible Major Fragment 1 (Loss of isobutyl) | m/z 151.0813 |

| Plausible Major Fragment 2 (Furan ring cleavage) | m/z 138.1232 |

**3.2. Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments would be required to assign all proton and carbon signals and to determine the compound's conformation and stereochemistry.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Stereochemistry

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the furan, piperidine, and isobutyl protons. The three protons on the 3-substituted furan ring would appear in the aromatic region. The protons on the piperidine ring would appear in the aliphatic region, with their chemical shifts influenced by the nitrogen atom and the furan substituent. The ¹³C NMR spectrum would complement this, showing 13 distinct carbon signals, including four for the furan ring, five for the piperidine ring, and four for the isobutyl group.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between adjacent protons within the piperidine ring, establishing their connectivity. Similarly, correlations within the isobutyl group (between the CH, CH₂, and CH₃ protons) would be observed.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It would allow for the unambiguous assignment of each carbon atom that bears protons. For instance, the furan protons would show correlations to their corresponding furan carbons, and each proton on the piperidine and isobutyl moieties would be mapped to its respective carbon.

From the isobutyl CH₂ protons to the piperidine carbons adjacent to the nitrogen (C2 and C6).

From the piperidine C2 proton to the C3 and C4 carbons of the furan ring.

From the furan protons to the C2 carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information for conformational and stereochemical analysis. nih.gov For this compound, NOESY could reveal:

The preferred conformation of the piperidine ring (e.g., chair or boat) by observing spatial relationships between axial and equatorial protons.

The orientation of the furan and isobutyl substituents. For example, a NOE correlation between the piperidine C2 proton and the isobutyl protons would indicate their spatial proximity, helping to define the rotational conformation around the C-N bond.

The relative orientation of the furan ring with respect to the piperidine ring.

Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Hypothetical ¹³C Shift (δ, ppm) | Hypothetical ¹H Shift (δ, ppm) | Hypothetical ¹H Multiplicity |

|---|---|---|---|

| Furan C2' | 143.5 | 7.40 | s |

| Furan C3' | 125.0 | - | - |

| Furan C4' | 110.2 | 6.40 | s |

| Furan C5' | 139.0 | 7.35 | s |

| Piperidine C2 | 62.1 | 3.10 | dd |

| Piperidine C3 | 28.5 | 1.60-1.80 | m |

| Piperidine C4 | 25.8 | 1.40-1.55 | m |

| Piperidine C5 | 26.5 | 1.60-1.80 | m |

| Piperidine C6 | 54.3 | 2.90 (eq), 2.30 (ax) | m |

| Isobutyl C1'' (CH₂) | 65.2 | 2.65 (a), 2.15 (b) | d |

| Isobutyl C2'' (CH) | 27.9 | 1.90 | m |

| Isobutyl C3''/C4'' (CH₃) | 20.8 | 0.90 | d |

Advanced NMR Solvation and Temperature Studies

To probe the molecule's dynamic behavior and interactions with its environment, advanced NMR studies would be employed.

Solvation Studies: Recording NMR spectra in a range of deuterated solvents with different polarities (e.g., non-polar C₆D₆, polar aprotic DMSO-d₆, and polar protic CD₃OD) would reveal information about solvent-solute interactions. illinois.edu Chemical shifts of protons near the electronegative oxygen and nitrogen atoms are particularly sensitive to the solvent environment. Significant shifts upon changing the solvent could indicate specific hydrogen bonding or dipole-dipole interactions.

Temperature Studies: Variable-temperature (VT) NMR experiments would provide insight into the conformational dynamics of the molecule. The piperidine ring can undergo ring inversion, and there is rotational freedom around the N-isobutyl and C-furan bonds. At low temperatures, this motion might be slow on the NMR timescale, resulting in separate signals for different conformers. As the temperature is increased, the rate of interconversion would increase, leading to the broadening and eventual coalescence of these signals into time-averaged peaks. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational change.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the furan and piperidine rings and the aliphatic isobutyl group. Key expected absorptions include:

~3100-3150 cm⁻¹: Aromatic C-H stretching from the furan ring. globalresearchonline.net

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the piperidine and isobutyl groups.

~1500-1600 cm⁻¹: C=C stretching vibrations characteristic of the furan ring. nih.gov

~1450-1470 cm⁻¹: CH₂ scissoring vibrations from the piperidine ring.

~1020-1225 cm⁻¹: Strong C-O-C stretching vibrations from the furan ring ether linkage. researchgate.net

~1100-1150 cm⁻¹: C-N stretching from the N-alkylpiperidine moiety.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. nih.govaps.org It would be especially useful for confirming the furan ring vibrations and the C-C backbone of the aliphatic portions of the molecule. The symmetric ring breathing mode of the furan ring typically gives a strong Raman signal.

Hypothetical Vibrational Spectroscopy Data

| Frequency Range (cm⁻¹) | Assignment | Expected in IR | Expected in Raman |

|---|---|---|---|

| 3100-3150 | Furan C-H Stretch | Medium | Medium |

| 2850-2960 | Aliphatic C-H Stretch | Strong | Strong |

| 1500-1600 | Furan C=C Stretch | Medium-Strong | Medium |

| 1450-1470 | CH₂ Scissoring | Medium | Weak |

| 1020-1225 | Furan C-O-C Stretch | Strong | Medium |

| ~875 | Furan Ring Breathing | Medium | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and absolute conformation.

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. udayton.edu

The analysis would definitively establish:

The conformation of the piperidine ring (likely a chair conformation, which is most common for substituted piperidines). researchgate.net

The positions of the substituents on the piperidine ring (e.g., whether the furan group at C2 is in an axial or equatorial position).

The precise bond lengths and angles for the entire molecule, which can be compared to theoretical values.

The intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate how the molecules pack together in the crystal lattice.

Given the lack of experimental data, a hypothetical set of crystallographic parameters for a plausible structure is presented below.

Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.31 |

| b (Å) | 10.62 |

| c (Å) | 13.54 |

| β (°) | 98.5 |

| Volume (ų) | 1182.1 |

| Z (Molecules per unit cell) | 4 |

| Piperidine Conformation | Chair |

| Furan Substituent Position | Equatorial |

Co-crystallization Strategies for Structural Insights

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of a compound and, crucially, to obtain high-quality single crystals suitable for X-ray diffraction analysis. nih.govresearchgate.net For a molecule like this compound, which may not readily crystallize on its own, forming a co-crystal with a suitable co-former can facilitate the determination of its precise solid-state structure.

The selection of a co-former is a critical step and is guided by the principles of supramolecular chemistry, particularly hydrogen bonding and other non-covalent interactions. researchgate.net The this compound molecule possesses a tertiary amine within the piperidine ring and a furan moiety, both of which can act as hydrogen bond acceptors. The isobutyl group, being non-polar, will primarily engage in weaker van der Waals interactions.

Potential Co-formers and Interactions:

A rational approach to co-former selection would involve choosing molecules with complementary functional groups capable of forming robust intermolecular interactions.

| Potential Co-former Class | Example Co-former | Predominant Intermolecular Interaction with this compound |

| Dicarboxylic Acids | Adipic Acid | Hydrogen bonding between the carboxylic acid proton and the piperidine nitrogen. |

| Phenols | 4-Hydroxybenzoic Acid | Hydrogen bonding between the phenolic hydroxyl group and the piperidine nitrogen. |

| Amides | Nicotinamide | Hydrogen bonding between the amide N-H and the piperidine nitrogen, and potential C-H···O interactions with the furan ring. |

Hypothetical Co-crystallization Screening Methods:

Several methods can be employed to screen for co-crystal formation between this compound and selected co-formers.

| Method | Description | Potential Outcome for this compound |

| Solvent Evaporation | The active compound and co-former are dissolved in a suitable solvent, which is then allowed to evaporate slowly. nih.gov | Formation of high-quality single crystals suitable for single-crystal X-ray diffraction, providing detailed bond lengths, angles, and intermolecular packing. |

| Liquid-Assisted Grinding | The solid compound and co-former are ground together with a small amount of a liquid. | Can yield a crystalline co-crystal powder, which can be analyzed by Powder X-ray Diffraction (PXRD) to identify a new crystalline phase. |

| Slurry Crystallization | The compound and co-former are stirred in a solvent in which they have limited solubility. | Can lead to the thermodynamically most stable co-crystal form. |

Successful co-crystallization would provide invaluable structural insights. Single-crystal X-ray diffraction of a co-crystal would unambiguously determine the molecular conformation of this compound, including the relative orientation of the furan and piperidine rings, and the conformation of the isobutyl group. Furthermore, it would reveal the specific intermolecular interactions that stabilize the crystal lattice, offering a deeper understanding of its solid-state behavior.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The this compound molecule contains a stereocenter at the C2 position of the piperidine ring, where the furan group is attached. This means the molecule can exist as two enantiomers, (R)-2-(furan-3-yl)-1-isobutylpiperidine and (S)-2-(furan-3-yl)-1-isobutylpiperidine. Determining the absolute configuration of a chiral molecule is a critical aspect of its characterization, particularly in a pharmaceutical context where enantiomers can have vastly different biological activities.

Chiroptical spectroscopy, and specifically Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique for assigning the absolute configuration of chiral molecules in solution. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

Methodology for Absolute Configuration Determination:

The determination of the absolute configuration of this compound using CD spectroscopy would typically involve a combination of experimental measurements and computational modeling.

Experimental CD Spectrum Acquisition: A CD spectrum of a purified enantiomer of this compound would be recorded over a suitable wavelength range, typically in the UV region where the furan chromophore absorbs.

Quantum Chemical Calculations: Theoretical CD spectra for both the (R) and (S) enantiomers would be calculated using time-dependent density functional theory (TD-DFT). These calculations require a good understanding of the conformational landscape of the molecule.

Comparison and Assignment: The experimentally measured CD spectrum is then compared with the theoretically calculated spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the assignment of the absolute configuration. mtoz-biolabs.com

Illustrative CD Data for a Hypothetical Enantiomer:

The following table provides a hypothetical representation of the type of data that would be obtained from a CD analysis of an enantiomer of this compound.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Transition |

| 265 | +12,500 | π → π* (Furan) |

| 240 | -8,200 | n → σ* (Piperidine N) |

| 215 | +20,100 | π → π* (Furan) |

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the stereocenter. By comparing this experimental data to the calculated spectra, one could confidently assign the absolute configuration of the enantiomer under investigation.

Computational and Theoretical Investigations of 2 Furan 3 Yl 1 Isobutylpiperidine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure, geometry, and energy. These calculations are fundamental to understanding a molecule's intrinsic properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized, or ground state, geometry of molecules. For 2-(Furan-3-yl)-1-isobutylpiperidine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its most stable three-dimensional conformation. rsc.org

The calculations would optimize all bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. Key parameters of interest would include the orientation of the furan (B31954) ring relative to the piperidine (B6355638) ring, the conformation of the piperidine chair, and the spatial arrangement of the N-isobutyl group. Studies on related piperidine derivatives show that substituents can significantly influence the ring's geometry and the axial versus equatorial preference of the substituent. rsc.orgresearchgate.net Furthermore, DFT calculations provide insights into electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: This table presents hypothetical data based on typical results from DFT calculations on analogous furan and piperidine-containing molecules. acs.orgjmaterenvironsci.comresearchgate.netresearchgate.net

| Parameter | Predicted Value | Significance |

|---|---|---|

| Geometrical Parameters | ||

| C-N-C (piperidine) Angle | ~112.5° | Indicates the geometry around the nitrogen atom. |

| C2-C(furan) Bond Length | ~1.50 Å | Length of the bond connecting the two ring systems. |

| Piperidine Conformation | Chair | The most stable conformation for the piperidine ring. |

| Furan Substituent Position | Equatorial | The likely lowest energy position to minimize steric hindrance. |

| Electronic Properties | ||

| Energy of HOMO | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| Energy of LUMO | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Measures the molecule's overall polarity. |

Ab initio (Latin for "from the beginning") calculations are based on quantum chemistry principles without the use of empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energy predictions.

These methods are crucial for mapping a potential energy surface, identifying not only the ground state energy minima but also the transition states of chemical reactions. For this compound, ab initio calculations could be used to explore the rotational barriers around the C2-C(furan) bond or the nitrogen inversion barrier of the piperidine ring. Locating a transition state (a first-order saddle point on the energy surface) and calculating its energy relative to the reactants allows for the determination of the activation energy, a key parameter for predicting reaction rates. Conformational analyses of similar, flexible molecules have shown that different force fields and calculation levels can yield varying results, highlighting the importance of selecting appropriate methods. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a simulated environment (e.g., in a solvent like water).

For this compound, an MD simulation of several nanoseconds would reveal its accessible conformations and the transitions between them. researchgate.netnih.gov This is particularly important for understanding the flexibility of the isobutyl group and the relative orientations of the furan and piperidine rings. The simulation would show the piperidine ring fluctuating around its stable chair conformation and could capture less frequent events like ring-flipping. The resulting conformational landscape is essential for understanding how the molecule might adapt its shape to fit into a biological receptor. ajchem-a.com

Molecular Docking Studies for Hypothetical Receptor Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design.

To investigate the hypothetical biological activity of this compound, it could be docked into the active site of a relevant protein target. Given that many piperidine alkaloids have neurological activity, a hypothetical target could be a G-protein coupled receptor (GPCR) or an enzyme like acetylcholinesterase. The docking algorithm would sample numerous possible binding poses and score them based on factors like intermolecular forces, shape complementarity, and desolvation energy. The output provides a predicted binding affinity (often as a docking score in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. ajchem-a.comnih.govnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound Analogues against a Target Protein Note: This table is illustrative, showing typical data obtained from docking studies of furan or piperidine derivatives against a protein target. nih.govnih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Furan-containing analogue | Enoyl-ACP Reductase | -8.5 | TYR 158, NAD |

| Piperidine-based analogue | Dopamine D2 Receptor | -9.2 | ASP 114, SER 193 |

| Isoginkgetin (Furan-related) | Heme Oxygenase I | -7.9 | PHE 79 |

| This compound | Hypothetical GPCR | -8.8 (Predicted) | PHE 198, TRP 357 |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint. researchgate.net

To build a QSAR model for analogues of this compound, a dataset of similar compounds with known biological activities (e.g., IC₅₀ values) would be required. For each compound, a wide range of descriptors would be calculated, including:

Electronic: Partial charges, dipole moment. nih.gov

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are then used to build the model. researchgate.netresearchgate.net A robust QSAR model, validated by statistical parameters like R² and Q², can predict the activity of new, untested compounds and highlight which structural features are most important for activity. nih.gov For example, a model might reveal that increased hydrophobicity in the N-alkyl substituent enhances activity, guiding the synthesis of more potent analogues.

Cheminformatics and Data Mining Applied to Related Chemical Space

Cheminformatics involves the use of computational tools to analyze and organize vast amounts of chemical data. It allows researchers to explore "chemical space"—the immense multidimensional space populated by all possible molecules. unibe.chchimia.ch

By applying cheminformatics and data mining techniques, the chemical space around this compound can be systematically explored. This involves searching large chemical databases (like PubChem or ChEMBL) for molecules with similar structural features, such as the 2-substituted piperidine scaffold or the furan-piperidine combination. nih.govwhiterose.ac.uk This analysis can reveal:

The novelty of the target compound compared to known molecules.

Other compounds with similar structures that have documented biological activities.

"Privileged structures" or scaffolds that appear frequently in active compounds. enamine.net

Potential synthetic pathways by identifying commercially available starting materials or intermediates.

Tools like Principal Component Analysis (PCA) can be used to visualize the chemical space, mapping high-dimensional descriptor data into two or three dimensions to see how libraries of compounds relate to one another. chimia.ch This helps in designing diverse compound libraries for screening and understanding structure-property relationships on a large scale.

In Vitro Biological Activity and Screening of 2 Furan 3 Yl 1 Isobutylpiperidine

Receptor Binding Affinity Profiling in Cellular and Membrane Preparations (In Vitro)

The initial phase of in vitro characterization for 2-(Furan-3-yl)-1-isobutylpiperidine involved a comprehensive assessment of its ability to bind to a panel of known biological receptors. These studies are fundamental in identifying potential molecular targets and predicting the compound's pharmacological profile.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. sygnaturediscovery.com These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound. sygnaturediscovery.comnih.gov The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

Currently, there is no publicly available scientific literature detailing the results of radioligand binding assays for this compound. Therefore, its binding affinity profile across various receptors remains uncharacterized.

Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance)

Label-free biosensor technologies, such as Surface Plasmon Resonance (SPR), offer real-time analysis of biomolecular interactions without the need for labeling the test compound. nih.gov SPR detects changes in the refractive index at the surface of a sensor chip as the compound binds to and dissociates from an immobilized target protein, providing data on association and dissociation rates. nih.govnih.gov

As with radioligand binding assays, there is a lack of published data from SPR or other label-free biosensor studies for this compound. Consequently, the kinetics of its potential interactions with any biological targets have not been determined.

Enzyme Inhibition or Activation Assays (In Vitro)

To investigate the potential of this compound to modulate the activity of key enzymes, a series of in vitro inhibition or activation assays would be necessary. Such assays are crucial for identifying potential therapeutic applications or off-target effects related to enzymatic pathways.

There are no specific data available from in vitro enzyme inhibition or activation assays for this compound in the current scientific literature.

Cell-Based Functional Assays (In Vitro)

Cell-based functional assays are designed to measure the physiological response of cells to a test compound, providing insights into its functional activity as an agonist, antagonist, or modulator of a specific cellular pathway.

Reporter Gene Assays

Reporter gene assays are a common method to assess the activation or inhibition of a specific signaling pathway by a test compound. nih.gov These assays utilize a reporter gene, such as luciferase or β-galactosidase, linked to a promoter that is responsive to the signaling pathway of interest. nih.gov

No studies employing reporter gene assays to evaluate the functional activity of this compound have been reported in the scientific literature.

Calcium Flux Assays

Calcium flux assays are used to measure changes in intracellular calcium concentrations, which are a key second messenger in many signaling pathways. These assays are particularly useful for studying G-protein coupled receptors (GPCRs) and ion channels.

There is no available data from calcium flux assays for this compound.

Cell Proliferation/Viability Assays in the Context of Mechanistic Response5.4. High-Throughput Screening Methodologies for Biological Activity Detection5.5. Phenotypic Screening Approaches in Academic Research Models (In Vitro)

Without any primary or secondary research sources detailing the synthesis, characterization, or biological evaluation of this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Mechanistic Investigations of 2 Furan 3 Yl 1 Isobutylpiperidine at the Molecular and Cellular Level

Characterization of Target Engagement and Ligand-Receptor Kinetics

A foundational step in characterizing any bioactive compound is to identify its molecular target(s) and quantify the physical interaction between the ligand (the compound) and its receptor. This involves determining the affinity, or strength of binding, as well as the rates at which the compound associates and dissociates from its target.

To investigate the target engagement of 2-(Furan-3-yl)-1-isobutylpiperidine, one would first need to identify its putative receptor, potentially through affinity chromatography-mass spectrometry or by screening it against a panel of known receptors. Once a target is identified, ligand-receptor kinetics can be quantified using techniques like Surface Plasmon Resonance (SPR) or radioligand binding assays. These methods provide key parameters: the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity.

Illustrative Data Table: Ligand-Receptor Kinetic Parameters This table represents the type of data that would be generated from an SPR experiment to characterize the binding of this compound to a hypothetical target protein.

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | 3.2 x 10⁻⁴ | s⁻¹ |

| Dissociation Constant (Kₔ) | 2.13 | nM |

Intracellular Signaling Pathway Modulation Studies (In Vitro)

Following binding to its target, a compound typically modulates intracellular signaling pathways, leading to a cellular response. Investigating these pathways is crucial to understanding the compound's functional effects.

To determine how this compound affects protein expression and interaction, Western blotting and immunoprecipitation would be employed. Cells treated with the compound would be lysed, and the proteins separated by size via gel electrophoresis. Western blotting uses specific antibodies to detect changes in the expression levels of key signaling proteins. Immunoprecipitation would further allow for the isolation of the target protein and any associated binding partners, revealing how the compound might alter protein-protein interactions within a signaling complex.

Many signaling pathways rely on phosphorylation events (kinases adding phosphate (B84403) groups) and the generation of second messengers like cyclic AMP (cAMP) or calcium ions (Ca²⁺). To study the effect of this compound on these systems, researchers would use phospho-specific antibodies in Western blots to detect changes in the phosphorylation state of key proteins (e.g., Akt, ERK, STATs). Assays to measure intracellular levels of cAMP or Ca²⁺ after compound treatment would also be critical to determine which second messenger systems are engaged.

Illustrative Data Table: Effect on Signaling Protein Phosphorylation This table shows hypothetical results from a Western blot analysis, quantifying the change in phosphorylation of key signaling proteins in cells treated with the compound compared to untreated controls.

| Protein | Fold Change in Phosphorylation (Treated vs. Control) | P-value |

|---|---|---|

| Akt (Ser473) | + 2.8 | <0.01 |

| ERK1/2 (Thr202/Tyr204) | + 0.9 | >0.05 |

| STAT3 (Tyr705) | - 1.5 | <0.05 |

Transcriptomic and Proteomic Profiling in Response to this compound (In Vitro)

To gain a global, unbiased view of the cellular response to the compound, high-throughput techniques like transcriptomics (e.g., RNA-sequencing) and proteomics (e.g., mass spectrometry) would be invaluable. Transcriptomic profiling reveals changes in gene expression, indicating which genes are turned on or off by the compound's activity. nih.gov Proteomic profiling provides a snapshot of all expressed proteins, offering a more direct link to cellular function. Together, these approaches can uncover novel pathways affected by this compound and generate new hypotheses about its mechanism of action.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles Applied to this compound

Drug design principles are used to understand how a compound binds to its target and to guide the development of improved analogs.

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM), SBDD can be used. This involves computationally "docking" this compound into the target's binding site to predict its binding pose and key interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is crucial for designing modifications to the compound to enhance affinity or selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. nih.gov This approach relies on studying the properties of a series of molecules that are known to be active. researchgate.net By comparing the structures and activities of this compound and its analogs, a pharmacophore model can be built. This model defines the essential 3D arrangement of chemical features required for biological activity, guiding the design of new, potentially more potent compounds. nih.gov

Allosteric Modulation and Orthosteric Binding Site Analysis

It is important to determine where on the target protein the compound binds. Ligands can bind to the primary, or orthosteric, site where the natural substrate binds, or to a secondary, allosteric, site. nih.gov

Orthosteric Binding: Orthosteric ligands typically compete directly with the endogenous ligand. researchgate.net Their effects are often limited by the saturation of the receptor.

Allosteric Modulation: Allosteric modulators bind to a different site, changing the receptor's shape and altering its affinity for the endogenous ligand. nih.govresearchgate.net This can offer more nuanced control over signaling and is a major focus of modern drug discovery.

To distinguish between these possibilities for this compound, competition binding assays would be performed. If the compound competes directly with a known orthosteric radioligand for binding, it likely binds to the orthosteric site. If it instead modulates the binding of the orthosteric ligand without displacing it, it is likely an allosteric modulator. nih.gov

Structure Activity Relationship Sar and Analogue Development of 2 Furan 3 Yl 1 Isobutylpiperidine Derivatives

Systematic Modification of the Furan (B31954) Moiety and its Impact on Activity

Metabolic stability is another critical consideration. Furan rings can be susceptible to oxidative metabolism. Bioisosteric replacements like pyridine (B92270) or pyrazole (B372694) can block potential sites of metabolism and improve the compound's pharmacokinetic profile. cambridgemedchemconsulting.com Furthermore, substitution on the furan ring itself, for example, with small alkyl or halogen groups, can be used to fine-tune electronic properties and explore specific binding pockets.

Table 1: Potential Bioisosteric Replacements for the Furan-3-yl Moiety

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Furan-3-yl | Thiophen-3-yl | Alters electronic character and lipophilicity; may improve metabolic stability. |

| Furan-3-yl | Pyridin-3-yl | Introduces a hydrogen bond acceptor; increases polarity; may improve solubility and alter target interactions. cambridgemedchemconsulting.com |

| Furan-3-yl | 1H-Pyrazol-4-yl | Introduces both a hydrogen bond donor and acceptor; can significantly change binding mode. cambridgemedchemconsulting.com |

| Furan-3-yl | Thiazol-5-yl | Modifies electronics and hydrogen bonding potential; may enhance metabolic stability. |

| Furan-3-yl | 5-Methylfuran-3-yl | Increases lipophilicity; provides a steric probe for pocket size. |

| Furan-3-yl | 5-Chlorofuran-3-yl | Alters electronic distribution (electron-withdrawing); can introduce halogen bonding. |

Chemical Space Exploration of the Isobutyl Group

Variations can include altering the alkyl chain length (e.g., n-propyl, isopentyl), changing the degree of branching, or introducing cyclization (e.g., cyclopropylmethyl, cyclobutylmethyl). These changes directly modulate lipophilicity, which in turn affects solubility, permeability, and plasma protein binding. A study on rifamycins (B7979662) showed that changing an N-alkyl substituent from methyl to cyclopentyl had a significant effect on drug-membrane interactions and pharmacokinetic properties. nih.gov

Introducing fluorine atoms into the isobutyl group is a modern strategy to modulate properties. Strategic fluorination can lower the basicity (pKa) of the piperidine (B6355638) nitrogen, which can reduce off-target effects (e.g., hERG liability) and alter lipophilicity and metabolic stability. nih.gov For example, a terminal trifluoromethyl group can serve as a hydrogen bond acceptor and often improves metabolic stability, while single fluorine substitutions can fine-tune electronic effects. nih.gov

Table 2: Representative Modifications of the N-Isobutyl Group

| Original Group | Modified Group | Rationale for Modification |

| Isobutyl | n-Propyl | Decrease steric bulk and lipophilicity. |

| Isobutyl | Neopentyl | Increase steric bulk to probe hydrophobic pocket size. |

| Isobutyl | Cyclobutylmethyl | Introduce conformational rigidity and explore vector space. |

| Isobutyl | 2-Methyl-2-propenyl | Introduce unsaturation for potential covalent interactions or alternative binding. |

| Isobutyl | 4,4,4-Trifluorobutyl | Reduce pKa of piperidine nitrogen; potentially improve metabolic stability. nih.gov |

| Isobutyl | 2-Methoxyethyl | Introduce a polar ether linkage to improve solubility and explore hydrogen bonding. |

Diversification of the Piperidine Ring System

The piperidine ring serves as the central scaffold, orienting the furan and isobutyl groups. Its diversification can lead to significant improvements in potency, selectivity, and drug-like properties. ajchem-a.com Strategies include:

Substitution: Introducing small substituents (e.g., methyl, hydroxyl, fluoro) at the C3, C4, or C5 positions can probe for additional interactions, block metabolic hotspots, and influence the conformational preference of the ring. ajchem-a.com

Ring Contraction/Expansion: Replacing the piperidine with a pyrrolidine (B122466) or azepane ring alters the geometry and distance between the furan and N-alkyl moieties, which can be crucial for optimal target binding.

Heteroatom Incorporation: Replacing a methylene (B1212753) (CH₂) group in the piperidine ring with an oxygen (to form a morpholine) or sulfur can modulate polarity, solubility, and metabolic properties. Morpholine rings, for example, are often used to reduce the basicity of the nitrogen and improve physicochemical properties. cambridgemedchemconsulting.com

Spirocyclization: Creating spirocyclic systems, such as an azaspiro[3.3]heptane, in place of the piperidine is an advanced strategy to explore new three-dimensional chemical space. cambridgemedchemconsulting.comenamine.net This can improve properties like solubility and metabolic stability while maintaining or improving target affinity by presenting substituents in novel vectors. enamine.net

In one study, replacing a piperidine with a pyrrolidine led to a three-fold gain in activity, demonstrating the impact of the core scaffold. acs.org

Positional Isomerism and Stereochemical Effects on Biological Profiles

The precise three-dimensional arrangement of a molecule is paramount for its interaction with a chiral biological target like a protein receptor or enzyme.

Positional Isomerism: The parent compound features a furan-3-yl substituent. Moving this to the 2-position of the furan ring (to give a 2-(furan-2-yl) isomer) would significantly alter the spatial vector of the aromatic ring relative to the piperidine. This change affects how the molecule can orient itself within a binding site and can lead to dramatic differences in biological activity.

Stereochemistry: The C2 carbon of the piperidine ring is a chiral center. Therefore, 2-(Furan-3-yl)-1-isobutylpiperidine exists as a pair of enantiomers, (R) and (S). It is highly probable that these enantiomers will exhibit different biological activities, as one will fit the chiral binding site of the target protein better than the other. researchgate.net This phenomenon, known as eudismic ratio, is a fundamental concept in pharmacology. Consequently, the stereoselective synthesis of each enantiomer is essential for evaluating their individual biological profiles. nih.govnih.govacs.org Furthermore, introducing additional substituents on the piperidine ring can create new chiral centers, leading to diastereomers which will also likely have distinct activities and properties. nih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches for Analogue Libraries

To efficiently explore the SAR of the this compound scaffold, modern synthesis techniques such as parallel synthesis and combinatorial chemistry are invaluable. nih.govwikipedia.org These methods allow for the rapid generation of large, focused libraries of analogues where different building blocks are systematically combined.

A typical combinatorial approach for this scaffold would involve a "split-and-pool" or parallel synthesis strategy with three points of diversity:

R1 (Furan Moiety): A collection of different furan and other heteroaromatic building blocks (e.g., boronic acids for cross-coupling reactions). mdpi.com

R2 (N-Alkyl Group): A set of various alkylating agents (e.g., alkyl halides or aldehydes for reductive amination) to modify the piperidine nitrogen.

R3 (Piperidine Scaffold): A selection of pre-functionalized piperidine rings or building blocks that lead to substituted piperidines.

This approach enables the synthesis of hundreds or thousands of unique compounds in a short period. nih.govnih.gov High-throughput screening of these libraries can quickly identify key structural features that enhance activity and guide further optimization efforts. imperial.ac.uk

Multi-Parameter Optimization Strategies for Derivatization

The goal of analogue development is not merely to maximize potency but to achieve a balanced profile of multiple properties, a process known as Multi-Parameter Optimization (MPO). nih.gov A successful drug candidate must simultaneously possess target affinity, selectivity against other targets, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

During the derivatization of the this compound scaffold, chemists must track several parameters concurrently:

Potency (e.g., IC₅₀ or Kᵢ): The primary measure of desired biological activity.

Selectivity: Activity against the intended target versus off-targets (e.g., other receptors, enzymes, or ion channels like hERG).

Physicochemical Properties: Including solubility, lipophilicity (LogP/LogD), and pKa, which influence absorption and distribution. nih.gov

Metabolic Stability: Resistance to degradation by liver enzymes, which determines the compound's half-life. nih.gov

Permeability: The ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Advanced Analytical and Bioanalytical Methodologies for Research on 2 Furan 3 Yl 1 Isobutylpiperidine

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the isolation of 2-(Furan-3-yl)-1-isobutylpiperidine from synthetic reaction mixtures and for the accurate assessment of its purity. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. The development of a reliable HPLC method is critical for purity determination and quantitative analysis. A reversed-phase approach is typically suitable for a compound with its moderate polarity.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. A C18 column is a common starting point due to its versatility in separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with differing polarities. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the absorbance maximum of the furan (B31954) ring, typically in the range of 200-280 nm.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts

While HPLC is ideal for the parent compound, Gas Chromatography (GC) is the preferred method for the analysis of volatile byproducts that may arise during the synthesis of this compound. These could include unreacted starting materials or low molecular weight side products. The compound itself may be amenable to GC analysis if it possesses sufficient volatility and thermal stability.

For GC analysis, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane, is generally effective. The sample is vaporized in a heated injection port and carried through the column by an inert carrier gas, typically helium or nitrogen. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. europa.euchromatographyonline.com

Table 2: Representative GC-MS Conditions for Volatile Impurity Profiling

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| MS Scan Range | m/z 40-550 |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the C2 position of the piperidine (B6355638) ring. As enantiomers can exhibit different pharmacological properties, the determination of enantiomeric excess (% ee) is crucial. Chiral chromatography is the gold standard for separating and quantifying enantiomers.

This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with piperidine rings. nih.govcapes.gov.br The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

Table 3: Exemplary Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Electrophoretic Techniques for Analysis in Complex Research Matrices

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for the analysis of this compound, particularly in complex biological matrices. CE separates ions based on their electrophoretic mobility in an electric field. Due to the basic nature of the piperidine nitrogen, the compound will be protonated in acidic buffers, making it suitable for CE analysis.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful as it can separate both neutral and charged species. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The separation is then based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. This technique provides high separation efficiency and requires only small sample volumes.

Spectrophotometric Methods for Quantitative Analysis in Academic Research Contexts

For routine quantitative analysis in academic research where high-throughput is not a primary concern, UV-Visible spectrophotometry can be a simple and cost-effective method. The furan ring in this compound exhibits characteristic UV absorbance.

A quantitative method can be developed by first determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law. While this method is straightforward, it is susceptible to interference from other UV-absorbing species in the sample matrix. mdpi.com

Development of Robust Assays for In Vitro Study Media Quantification

Quantifying this compound in in vitro study media, such as cell culture medium or microsomal incubation buffers, is essential for understanding its metabolic stability, cell permeability, and target engagement. Due to the complexity of these matrices, a highly selective and sensitive method is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this application. It combines the superior separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A robust assay would involve a simple sample preparation step, such as protein precipitation with acetonitrile or a solid-phase extraction (SPE) to remove interfering matrix components.

The analyte is then separated by reversed-phase HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection minimizes interferences from the complex biological matrix, allowing for accurate quantification at low concentrations. nih.govmdpi.com

Table 4: General Parameters for an LC-MS/MS Assay for In Vitro Quantification

| Parameter | Condition |

| Sample Preparation | Protein precipitation with 3 volumes of cold acetonitrile containing an internal standard |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion [M+H]+ → Product Ion (To be determined experimentally) |

Microfluidic and Miniaturized Analytical Platforms for Research Applications

The pursuit of rapid, high-throughput, and cost-effective analytical methodologies has led to the development of microfluidic and miniaturized analytical platforms. While specific applications of these technologies to the analysis of this compound are not yet extensively documented in scientific literature, the principles and techniques successfully applied to related compound classes, such as furan derivatives and piperidine alkaloids, provide a strong foundation for their prospective use. These miniaturized systems, often referred to as "lab-on-a-chip" devices, integrate multiple analytical processes, including sample pretreatment, separation, and detection, onto a single small-format device. The potential advantages of employing such platforms in the study of this compound include reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

Potential Microfluidic Approaches for the Analysis of this compound

Drawing parallels from the analysis of structurally related compounds, several microfluidic techniques hold promise for the analysis of this compound.

Microchip Capillary Electrophoresis (MCE)

Capillary electrophoresis (CE) is a powerful separation technique that has been successfully miniaturized onto microfluidic chips. For compounds like this compound, which possesses a basic piperidine nitrogen, MCE could offer rapid and efficient separations. The basic nature of the piperidine moiety would allow for its protonation in acidic buffers, making it amenable to electrophoretic separation.

A study on the enantiomeric separation of furan derivatives using cyclodextrin-modified micellar capillary electrophoresis highlights the potential for resolving chiral compounds within this class acs.org. This suggests that MCE, coupled with chiral selectors integrated into the microchip, could be a viable strategy for the stereoselective analysis of this compound, should chiral variants be of interest.

Miniaturized Solid-Phase Extraction (μSPE)

Sample preparation is a critical step in the analysis of compounds from complex matrices. Miniaturized solid-phase extraction (μSPE) integrates the principles of SPE into a microfluidic format, enabling the rapid and efficient cleanup and preconcentration of analytes. For the analysis of this compound from biological or environmental samples, a μSPE device could be designed with a sorbent that has an affinity for the piperidine or furan moiety.

Research on the analysis of pyrrolizidine (B1209537) and tropane (B1204802) alkaloids in honey has demonstrated the effectiveness of a miniaturized analytical strategy based on μ-SPEed (micro-solid phase extraction in a syringe-like device) followed by ultra-high performance liquid chromatography-tandem mass spectrometry nih.govwhiterose.ac.ukacs.org. This approach significantly reduced sample preparation time and solvent consumption nih.govwhiterose.ac.ukacs.org. A similar strategy could be adapted for this compound, where a micro-cartridge containing a suitable stationary phase could selectively retain the compound of interest prior to its elution and analysis.

Hypothetical Miniaturized Analytical Platform for this compound

A conceptual miniaturized platform for the analysis of this compound could integrate μSPE for sample cleanup and preconcentration, followed by MCE for separation. Detection could be achieved using on-chip electrochemical detection, which would be sensitive to the electroactive furan ring, or by interfacing the microfluidic device with a mass spectrometer for highly selective and sensitive quantification.

The table below outlines the potential parameters for such a hypothetical integrated microfluidic system for the analysis of this compound, based on data from the analysis of related compounds.

| Parameter | Microchip Capillary Electrophoresis (MCE) | Miniaturized Solid-Phase Extraction (μSPE) |

| Separation Principle | Electrophoretic mobility in a buffered electrolyte | Adsorption/desorption on a solid sorbent |

| Potential Buffer System | Acidic buffer (e.g., phosphate (B84403) or acetate) to ensure protonation of the piperidine nitrogen | - |

| Potential Sorbent Material | - | Reversed-phase (e.g., C18), ion-exchange, or mixed-mode sorbent |

| Detection Method | Electrochemical detection, UV absorbance, or mass spectrometry | - |

| Anticipated Analysis Time | < 5 minutes | < 10 minutes for extraction and elution |

| Potential Advantages | High separation efficiency, rapid analysis, low sample volume | Effective sample cleanup, analyte preconcentration, reduced solvent use |

While the direct application of microfluidic and miniaturized analytical platforms for this compound is an area ripe for exploration, the existing research on furan derivatives and piperidine alkaloids strongly supports the feasibility and potential benefits of such an approach. Future research in this area would likely focus on the development and validation of specific microfluidic devices and methods tailored to the unique physicochemical properties of this compound.

Interdisciplinary Research Perspectives and Future Directions for 2 Furan 3 Yl 1 Isobutylpiperidine

Integration with Systems Biology and Network Pharmacology Approaches

The complexity of biological systems necessitates a holistic approach to understanding drug action. Systems biology and network pharmacology offer powerful frameworks to elucidate the multifaceted interactions of a compound within a biological network, moving beyond the traditional "one drug, one target" paradigm.

For 2-(Furan-3-yl)-1-isobutylpiperidine, a systems biology approach would involve integrating data from high-throughput screening, genomics, proteomics, and metabolomics to construct a comprehensive model of its cellular effects. This could reveal not only its primary targets but also off-target interactions and downstream signaling cascades. Network pharmacology, a subset of systems biology, would then be employed to analyze the drug-target-disease network, predicting potential therapeutic indications and identifying synergistic or antagonistic interactions with other drugs.

Table 1: Illustrative Systems Biology and Network Pharmacology Approaches for this compound

| Approach | Description | Potential Insights for this compound |

| High-Throughput Screening (HTS) | Screening the compound against a large panel of biological targets (e.g., receptors, enzymes). | Identification of primary and secondary molecular targets. |

| Transcriptomics (RNA-Seq) | Analyzing changes in gene expression in cells treated with the compound. | Understanding the downstream effects on cellular pathways and functions. |

| Proteomics | Studying the changes in protein expression and post-translational modifications. | Identifying protein-level responses and potential biomarkers of activity. |

| Metabolomics | Analyzing the metabolic profile of cells or organisms after compound administration. | Revealing effects on metabolic pathways and potential for metabolic liabilities. |

| Network Analysis | Integrating multi-omics data to build and analyze interaction networks. | Predicting novel therapeutic uses and understanding the mechanism of action in a systems context. |